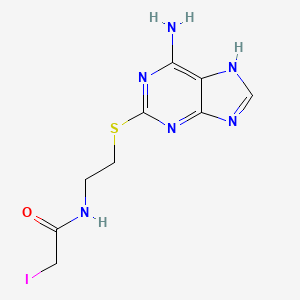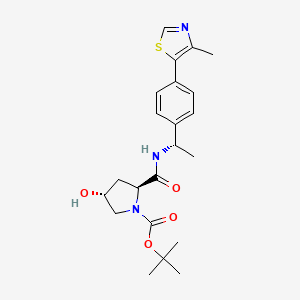
2-NP-Ahd-13C,15N3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-NP-Ahd-13C,15N3 involves the incorporation of stable isotopes of carbon and nitrogen into the molecular structure. The typical synthetic route includes the reaction of 2-nitrobenzaldehyde with aminohydantoin under specific conditions to form the imidazolidinedione ring structure. The reaction is carried out in the presence of a suitable solvent, such as ethanol or dichloromethane, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of the isotopes. The final product is purified using techniques such as liquid chromatography to achieve the desired analytical standard .
Análisis De Reacciones Químicas
Types of Reactions
2-NP-Ahd-13C,15N3 undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzylidene moiety
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine derivative, while oxidation can lead to the formation of various oxidized products .
Aplicaciones Científicas De Investigación
2-NP-Ahd-13C,15N3 is widely used in scientific research due to its labeled isotopes. Some of its applications include:
Chemistry: Used in isotopic labeling studies to trace chemical reactions and pathways.
Biology: Employed in metabolic tracing to study the metabolism of drugs and other compounds.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of drugs.
Industry: Used as an analytical standard in the determination of nitrofuran metabolites and chloramphenicol in food samples
Mecanismo De Acción
The mechanism of action of 2-NP-Ahd-13C,15N3 involves its role as a labeled compound in various studies. The stable isotopes of carbon and nitrogen allow for precise tracking and quantification of the compound in different systems. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological studies or reaction pathways in chemical studies .
Comparación Con Compuestos Similares
2-NP-Ahd-13C,15N3 is unique due to its specific isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2-NP-AMOZ-d5: Another labeled compound used in similar applications.
2-NP-AOZ-d4: A derivative with different isotopic labeling.
2-NP-AMOZ: A non-labeled version used in various analytical applications
These compounds share similar chemical structures but differ in their isotopic composition, which affects their specific applications and analytical uses.
Propiedades
Fórmula molecular |
C10H8N4O4 |
|---|---|
Peso molecular |
252.17 g/mol |
Nombre IUPAC |
1-[(E)-(2-nitrophenyl)methylideneamino]-(213C,1,3-15N2)1,3-diazolidine-2,4-dione |
InChI |
InChI=1S/C10H8N4O4/c15-9-6-13(10(16)12-9)11-5-7-3-1-2-4-8(7)14(17)18/h1-5H,6H2,(H,12,15,16)/b11-5+/i10+1,11+1,12+1,13+1 |
Clave InChI |
FULJCJZKZXOFQZ-ZQWANONYSA-N |
SMILES isomérico |
C1C(=O)[15NH][13C](=O)[15N]1/[15N]=C/C2=CC=CC=C2[N+](=O)[O-] |
SMILES canónico |
C1C(=O)NC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B12931474.png)
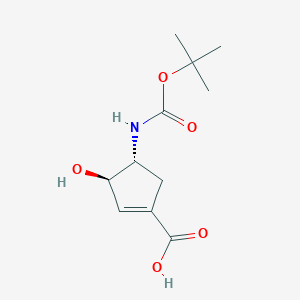
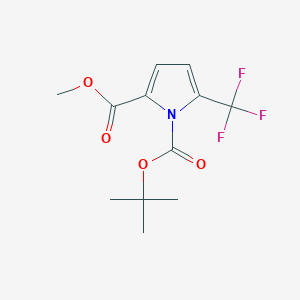
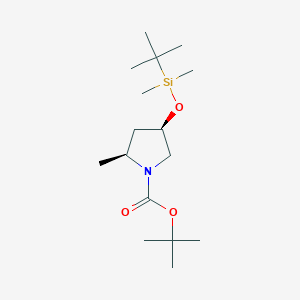
![(2S,3aR,5S,6S,6aS)-6-Hydroxy-4,4-dimethylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-4-ium bromide](/img/structure/B12931505.png)
![Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12931511.png)
![N-{6-Chloro-4-[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidin-2-yl}acetamide](/img/structure/B12931519.png)
![N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;dihydrochloride](/img/structure/B12931526.png)
![N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)-3-phenoxybenzamide](/img/structure/B12931528.png)
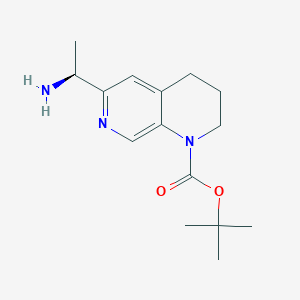
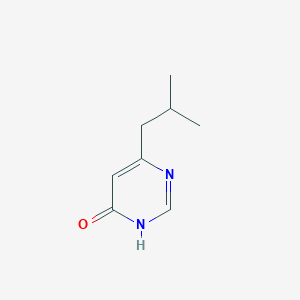
![13-oxo-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12931569.png)
